(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine
Description
“(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine” is a secondary amine featuring a piperidine ring substituted at the 4-position with both a methyl group and a 4-methoxybenzyl moiety. The 4-methoxybenzyl group consists of a benzyl ring para-substituted with a methoxy (-OCH₃) group, which confers electron-donating properties and influences the compound’s solubility and reactivity.
The compound’s synthesis likely involves reductive amination or nucleophilic substitution reactions, as evidenced by analogous procedures for related piperidin-4-yl amines. For example, 1-benzylpiperidin-4-amine derivatives are synthesized via condensation of aldehydes (e.g., 4-methoxybenzaldehyde) with primary amines, followed by reduction .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-3-5-14(17-2)6-4-12/h3-6,13,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSBLMWVDRHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine" is not available within the provided search results, the information below reflects the potential applications based on the compound's properties and related research.
This compound is a biochemical that can be used for proteomics research . Other potential applications can be inferred from research on related compounds.
Scientific Research Applications
Based on the search results and chemical properties, potential research applications of this compound may include:
- Synthesis of Bivalent Ligands: This compound may be relevant in the synthesis of bivalent ligands that combine different pharmacological activities . For example, in the study "Synthesis and investigations of double-pharmacophore ligands for," similar compounds were used in creating ligands with both opioid μ-agonist (Fentanyl) and NSAID (Indomethacin) activities .
- Pharmaceutical Research: Piperidine derivatives have been explored for their potential in drug discovery . The presence of a piperidine group in this compound suggests it could be a building block for novel pharmaceutical agents .
- Chemical Synthesis: As a substituted amine, this compound can be used as a building block in organic synthesis . For example, it can be used in the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which is synthesized using a similar compound with a solvent-free method .
- Material Science: The broader applications of methoxybenzyl compounds in polymers and resins could suggest uses in material science, although this is speculative without direct evidence .
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Related Piperidin-4-yl Amines
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound improves solubility and aromatic π-π stacking compared to chloro-substituted analogs (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) .
- Steric Effects : Bulky substituents like benzyl (e.g., N-(4-Methoxybenzylidene)-1-benzylpiperidin-4-amine) may hinder binding to compact active sites, whereas smaller groups (e.g., ethyl in Ethyl-(1-methyl-piperidin-4-yl)-amine) enhance bioavailability .
Challenges :
Table 2: Reported Bioactivities of Selected Analogs
Key Insights :
- Kinase Inhibition : The 4-methoxybenzyl group in pyridoindole derivatives enhances PAK4 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
- Receptor Selectivity : Substitutions on the benzyl group (e.g., dimethoxy vs. chloro) influence opioid receptor selectivity, as seen in N-(3,4-dimethoxybenzylidene)-1-benzylpiperidin-4-amine’s dual agonist activity .
Biological Activity
(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 1-methylpiperidine. The reaction is facilitated by a base such as sodium hydride in an organic solvent like tetrahydrofuran under reflux conditions. This method allows for the efficient formation of the desired compound, which serves as an intermediate in the synthesis of more complex organic molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's unique structure, featuring both a methoxy-substituted benzyl group and a methyl-substituted piperidine ring, may enhance its binding affinity and selectivity towards these targets. This interaction can modulate the activity of various biological pathways, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antidepressant Potential
Research has also explored the potential antidepressant effects of this compound. Studies suggest that piperidine derivatives may influence neurotransmitter systems involved in mood regulation. For example, modifications to the piperidine structure have been associated with enhanced binding to serotonin and norepinephrine transporters, indicating possible antidepressant activity .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Study : A study assessing various piperidine derivatives found that modifications to the phenyl ring significantly affected antibacterial potency. Compounds with electron-donating groups showed increased activity against E. coli and S. aureus, suggesting that structural variations can enhance efficacy .
- Neuropharmacological Evaluation : In another study focusing on piperidine derivatives, one compound exhibited an IC50 value of 50 μM against specific receptors related to mood disorders. This indicates that structural features can be optimized for improved therapeutic outcomes in neuropharmacology .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzyl alcohol | Methoxy group on benzene | Moderate antibacterial activity |
| 1-Methylpiperidine | Piperidine ring | Limited bioactivity |
| This compound | Methoxy-substituted benzyl + methyl-substituted piperidine | Enhanced antibacterial and potential antidepressant activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, and how can reaction parameters be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as reductive amination between 4-methoxybenzaldehyde and 1-methylpiperidin-4-amine, followed by purification via column chromatography. Key parameters include solvent choice (e.g., dichloromethane or methanol), temperature control (50–80°C), and catalysts like sodium triacetoxyborohydride (STAB) for imine reduction. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) and monitoring pH to minimize side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm methoxy (-OCH₃) and piperidine proton signals (δ 2.5–3.5 ppm for N-methyl groups).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C₁₄H₂₀N₂O: 242.34 g/mol).
- X-ray Crystallography : Resolve spatial configuration, particularly for chiral centers in derivatives .
Q. What solvent systems are suitable for recrystallizing this compound to achieve >95% purity?
- Methodological Answer : Ethanol/water (4:1 v/v) or ethyl acetate/hexane mixtures are effective. Crystallization efficiency depends on cooling rates and seed crystal addition. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water, 70:30) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its binding affinity to opioid or cannabinoid receptors?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to predict interactions with μ-opioid receptors. Validate experimentally using competitive binding assays (e.g., radioligand displacement with [³H]-DAMGO). Stereoisomers synthesized via chiral resolution (e.g., using L-tartaric acid) show differential activity, with (R)-isomers often exhibiting higher affinity .
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values across pharmacological studies?
- Methodological Answer : Standardize assay conditions:
- Cell Lines : Use consistent models (e.g., CHO-K1 cells expressing human receptors).
- Buffer Composition : Control pH (7.4) and ion concentrations (e.g., Mg²⁺ 5 mM).
- Data Normalization : Include reference agonists/antagonists (e.g., naloxone for opioid receptors) to calibrate results .
Q. How can computational QSAR models guide the design of derivatives with enhanced selectivity for δ-opioid receptors?
- Methodological Answer :
Generate 3D molecular descriptors (e.g., electrostatic potential, logP) from software like Schrödinger.
Train models using datasets of known δ-opioid ligands.
Prioritize derivatives with substituents at the benzyl or piperidine positions (e.g., halogenation or methoxy extensions) predicted to improve selectivity .
Q. What are the limitations of Fukuyama amine synthesis in preparing analogues of this compound?
- Methodological Answer : The Fukuyama method may struggle with steric hindrance at the piperidine nitrogen. Side reactions (e.g., over-alkylation) can occur with bulky substituents. Mitigate via:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
